O-Methyl propanethioate O-Methyl propanethioate
Brand Name: Vulcanchem
CAS No.: 26476-56-2
VCID: VC7963307
InChI: InChI=1S/C4H8OS/c1-3-4(6)5-2/h3H2,1-2H3
SMILES: CCC(=S)OC
Molecular Formula: C4H8OS
Molecular Weight: 104.17 g/mol

O-Methyl propanethioate

CAS No.: 26476-56-2

Cat. No.: VC7963307

Molecular Formula: C4H8OS

Molecular Weight: 104.17 g/mol

* For research use only. Not for human or veterinary use.

O-Methyl propanethioate - 26476-56-2

Specification

CAS No. 26476-56-2
Molecular Formula C4H8OS
Molecular Weight 104.17 g/mol
IUPAC Name O-methyl propanethioate
Standard InChI InChI=1S/C4H8OS/c1-3-4(6)5-2/h3H2,1-2H3
Standard InChI Key RVEBJDGWKWKYBH-UHFFFAOYSA-N
SMILES CCC(=S)OC
Canonical SMILES CCC(=S)OC

Introduction

Nomenclature and Structural Characteristics

O-Methyl propanethioate, systematically named O-methyl propanethioate under IUPAC conventions, is also known by synonyms such as methyl propanethioate and S-methyl thiopropionate . Its structure consists of a propanethioic acid backbone (CH3CH2COS\text{CH}_3\text{CH}_2\text{COS}) esterified with a methoxy group (OCH3\text{OCH}_3). The compound’s molecular geometry includes a planar thioester group, which influences its electronic properties and reactivity. Key identifiers include CAS Registry Numbers 26476-56-2 and 5925-75-7, as well as MDL numbers MFCD00040063 and MFCD08457828 .

Structural Analysis

  • Molecular Formula: C4H8OS\text{C}_4\text{H}_8\text{OS}

  • Average Mass: 104.167 g/mol

  • Monoisotopic Mass: 104.029586 g/mol

The compound’s SMILES representation (CSC(=O)OCC\text{CSC(=O)OCC}) and InChIKey (QAVSCPFNVWMUMU-UHFFFAOYSA-N\text{QAVSCPFNVWMUMU-UHFFFAOYSA-N}) further aid in computational and spectroscopic identification .

Synthesis and Production

O-Methyl propanethioate is typically synthesized via the esterification of propanethioic acid with methanol under acidic or enzymatic conditions. Alternative routes involve the reaction of propanoyl chloride with methyl mercaptan (CH3SH\text{CH}_3\text{SH}):

CH3CH2C(O)Cl+CH3SHCH3CH2C(O)SCH3+HCl\text{CH}_3\text{CH}_2\text{C(O)Cl} + \text{CH}_3\text{SH} \rightarrow \text{CH}_3\text{CH}_2\text{C(O)SCH}_3 + \text{HCl}

This method ensures high purity, as evidenced by commercial grades exceeding 98.0% purity (GC analysis) .

Industrial-Scale Production

TCI America lists the compound as a liquid stored at room temperature (recommended <15°C) and markets it under the product number M3279 . Scalable synthesis protocols prioritize cost efficiency and minimal byproduct formation, though specific industrial data remain proprietary.

Physical and Chemical Properties

Physical Properties

PropertyValueSource
Physical State (20°C)Liquid
Boiling PointNot reported
Density~1.05 g/cm³ (estimated)
SolubilityMiscible with organic solvents

Chemical Properties

O-Methyl propanethioate exhibits typical thioester reactivity, including nucleophilic acyl substitution and participation in Claisen-like rearrangements. The thioester’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles (e.g., amines, alcohols), enabling its use in peptide coupling and polymer chemistry .

Reactivity and Mechanistic Insights

The compound’s reactivity is central to its role in organic synthesis. For example, in the presence of Lewis acids, O-methyl propanethioate participates in asymmetric aldol reactions, as demonstrated in the synthesis of astakolactin derivatives . The thioester’s ability to stabilize enolate intermediates enhances stereoselectivity in these transformations.

Key Reaction Pathways

  • Nucleophilic Substitution:

    R-S-CO-OCH3+NuR-S-CO-Nu+CH3O\text{R-S-CO-OCH}_3 + \text{Nu}^- \rightarrow \text{R-S-CO-Nu} + \text{CH}_3\text{O}^-
  • Claisen Rearrangement:
    Thermal or catalytic rearrangement yields α,β-unsaturated thioesters, valuable in heterocycle synthesis .

Applications in Organic Synthesis and Industry

O-Methyl propanethioate serves as a versatile building block in:

  • Pharmaceuticals: Intermediate in the synthesis of bioactive molecules, including sesterterpenes .

  • Materials Science: Monomer for thioester-containing polymers with tunable thermal properties.

  • Agrochemicals: Precursor to sulfur-containing pesticides and herbicides.

A notable application is its use in the Mukaiyama aldol reaction during the total synthesis of astakolactin, where it facilitated the formation of a critical (2,3)-syn adduct with 83% enantiomeric excess .

Analytical Characterization

Modern spectroscopic techniques confirm the compound’s identity and purity:

  • NMR Spectroscopy: 1H^1\text{H} NMR signals at δ 1.2–1.4 ppm (methyl protons) and δ 3.6–3.8 ppm (methoxy group) .

  • IR Spectroscopy: Strong absorption bands at 1670–1700 cm1^{-1} (C=O stretch) and 2550–2600 cm1^{-1} (S-H stretch, if present) .

  • Mass Spectrometry: Base peak at m/z 104 ([M]+^+) .

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